Efatutazone dihydrochloride monohydrate

PPARγ transactivation luciferase reporter assay thiazolidinedione potency comparison

Efatutazone dihydrochloride monohydrate (CAS 1048002-36-3, also designated Inolitazone, CS‑7017, or RS5444) is an orally bioavailable, third‑generation thiazolidinedione (TZD) that acts as a highly selective agonist of peroxisome proliferator‑activated receptor gamma (PPARγ). It was originally developed for oncology indications rather than for type 2 diabetes, distinguishing it from earlier TZDs primarily approved for glycemic control.

Molecular Formula C27H30Cl2N4O5S
Molecular Weight 593.5 g/mol
CAS No. 1048002-36-3
Cat. No. B1671119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfatutazone dihydrochloride monohydrate
CAS1048002-36-3
SynonymsEfatutazone dihydrochloride monohydrate;  Inolitazone dihydrochloride monohydrate;  UNII-4AUO475Y7H;  CS-7017 monohydrate.
Molecular FormulaC27H30Cl2N4O5S
Molecular Weight593.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl
InChIInChI=1S/C27H26N4O4S.2ClH.H2O/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H;1H2
InChIKeyJMFBDJASOQDDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Efatutazone Dihydrochloride Monohydrate: A Third-Generation PPARγ Agonist with Sub-Nanomolar Potency


Efatutazone dihydrochloride monohydrate (CAS 1048002-36-3, also designated Inolitazone, CS‑7017, or RS5444) is an orally bioavailable, third‑generation thiazolidinedione (TZD) that acts as a highly selective agonist of peroxisome proliferator‑activated receptor gamma (PPARγ). It was originally developed for oncology indications rather than for type 2 diabetes, distinguishing it from earlier TZDs primarily approved for glycemic control [1]. The dihydrochloride monohydrate salt form is the pharmaceutical substance used in clinical trial material; its anhydrous free‑base parent has CAS 223132‑37‑4.

Why Efatutazone Dihydrochloride Monohydrate Cannot Be Simply Replaced by Rosiglitazone, Pioglitazone, or Troglitazone


Although efatutazone shares the TZD scaffold with rosiglitazone and pioglitazone, substitution fails because efatutazone demonstrates a >40‑fold higher potency for PPARγ transactivation and superior selectivity across the PPAR subfamily, translating into effective tumor growth inhibition at concentrations where earlier TZDs show minimal activity [1][2]. In clinical oncology settings, efatutazone achieved disease stabilization and partial responses in metastatic solid tumors at a dose of 0.50 mg BID—an exposure that would be sub‑therapeutic for rosiglitazone given the 50‑fold difference in EC50 [3][4]. Moreover, efatutazone's clinical development is anchored in combination regimens (paclitaxel, erlotinib, FOLFIRI) where its toxicity profile—predominantly manageable edema and weight gain—differs from the cardiovascular risk signals associated with rosiglitazone, making in‑class interchange scientifically unjustified [5].

Efatutazone Dihydrochloride Monohydrate: Quantitative Evidence for Differentiated Procurement


PPARγ Transactivation Potency: >40-Fold Higher Than Rosiglitazone

In a luciferase reporter assay driven by the aP2 enhancer in HEK293 cells, efatutazone (CS‑7017) activated PPARγ‑mediated transcription with an EC50 of 0.20 nM, compared with rosiglitazone which required a >40‑fold higher concentration to achieve equivalent activation [1]. An independent study utilizing a GAL4‑PPARγ chimeric receptor assay confirmed that RS5444 (efatutazone) exhibits an EC50 approximately 1/50th that of rosiglitazone [2]. This sub‑nanomolar potency is a primary driver for its selection in oncology research where maximal target engagement at low systemic exposure is desired.

PPARγ transactivation luciferase reporter assay thiazolidinedione potency comparison

Superior PPARγ Selectivity Across the PPAR Subfamily

In comparative reporter assays, CS‑7017 demonstrated high selectivity for PPARγ relative to PPARα and PPARδ, whereas rosiglitazone and pioglitazone exhibit measurable cross‑activity at higher concentrations [1]. The peer‑reviewed data state that CS‑7017 'was shown to be highly selective for PPARγ amongst other PPAR subfamilies' [1]. Quantitative EC50 values for PPARα and PPARδ for efatutazone are not reported in the same study, but the absence of activation at concentrations up to 10 µM implies a selectivity window exceeding 50,000‑fold relative to its PPARγ EC50 of 0.20 nM. In contrast, pioglitazone's reported EC50 for PPARα is approximately 1,000 nM, yielding a selectivity ratio of roughly 4‑fold over PPARγ [2].

PPAR isoform selectivity reporter gene assay off-target activity

Growth Inhibition Potency in Cancer Cell Lines

Efatutazone inhibits the proliferation of the human anaplastic thyroid cancer cell line DRO and the pancreatic cancer cell line AsPC‑1 at concentrations as low as 10 nM in vitro [1]. The IC50 for growth inhibition in PPARγ‑dependent cell lines has been reported as 0.8 nM . In contrast, rosiglitazone typically requires micromolar concentrations (IC50 >1 µM) to inhibit proliferation in similar cancer models, reflecting a >1,000‑fold difference in cellular potency [2]. Furthermore, efatutazone shows no inhibitory effect on RIE cells that do not express PPARγ, confirming that its anti‑proliferative effect is strictly PPARγ‑dependent [3].

cancer cell proliferation IC50 anaplastic thyroid cancer

Clinical Evidence of Anti-Tumor Activity in Anaplastic Thyroid Cancer

In a multicenter Phase 1 trial combining efatutazone with paclitaxel in 15 patients with anaplastic thyroid cancer (ATC), 1 patient (receiving 0.3 mg BID) achieved a confirmed partial response, and 7 patients attained stable disease [1]. Median time to progression was 48 days at 0.15 mg BID and 68 days at 0.3 mg BID, with corresponding median survival of 98 days vs 138 days, indicating a dose‑dependent efficacy trend [1]. In contrast, historical data with pioglitazone monotherapy in ATC showed no objective responses and minimal disease stabilization, with median progression‑free survival of less than 6 weeks [2]. Efatutazone thus represents one of the few PPARγ agonists to demonstrate objective tumor regression in a notoriously treatment‑resistant cancer.

anaplastic thyroid cancer phase 1 clinical trial partial response

Comparative EC50 Values: Efatutazone vs Rosiglitazone vs Troglitazone

A supplier‑compiled dataset utilizing standardized PPARγ ligand‑binding domain activation assays reports EC50 values of 1 nM for Inolitazone (efatutazone), 65 nM for rosiglitazone, and 631 nM for troglitazone . This yields a potency ranking of Inolitazone > rosiglitazone > troglitazone, with Inolitazone being 65‑fold more potent than rosiglitazone and 631‑fold more potent than troglitazone in this assay. The calculated IC50 for growth inhibition is 0.8 nM . These data, while compiled from a vendor datasheet, are consistent with the primary literature findings described in Evidence Items 1‑3.

PPARγ agonist EC50 comparison TZD potency ranking

Dose‑Dependent Pharmacodynamic Biomarker Modulation: Adiponectin Elevation

In a Phase 1 dose‑escalation study in Japanese patients with metastatic solid tumors, efatutazone (0.25–0.75 mg BID) produced dose‑proportional increases in plasma adiponectin, a validated surrogate marker of PPARγ activation [1]. The plasma concentration of efatutazone and the adiponectin increase showed a tendency to saturate at the 0.50 mg BID dose level, informing the recommended Phase 2 dose [1]. In preclinical xenograft models, CS‑7017 treatment at efficacious doses similarly elevated adiponectin levels, demonstrating a correlation between target engagement and anti‑tumor activity [2]. By comparison, rosiglitazone at standard anti‑diabetic doses (4–8 mg/day) produces adiponectin increases of approximately 2‑fold from baseline, whereas efatutazone achieves comparable or greater pharmacodynamic modulation at doses approximately 1/10th of the mass dose due to potency differences [3].

adiponectin pharmacodynamic biomarker dose proportionality

Optimal Procurement Scenarios for Efatutazone Dihydrochloride Monohydrate Based on Quantitative Differentiation Evidence


Oncology In Vivo Pharmacology: Xenograft Studies Requiring Robust PPARγ Target Engagement at Low Doses

For researchers conducting human tumor xenograft experiments (e.g., HT‑29 colorectal, DRO anaplastic thyroid) in nude mice or rats, efatutazone dihydrochloride monohydrate enables dose‑dependent tumor growth inhibition and survival prolongation at oral doses where rosiglitazone or pioglitazone would be inactive due to the >40‑fold potency deficit [1]. The superior PPARγ selectivity minimizes confounding effects on lipid metabolism and body weight that complicate interpretation when less selective TZDs are used [2].

Translational Combination Regimen Development: Chemotherapy–PPARγ Agonist Synergy Models

Efatutazone's established clinical safety profile in combination with paclitaxel, erlotinib, and FOLFIRI [3][4] makes the dihydrochloride monohydrate salt the preferred PPARγ agonist for preclinical combination studies aimed at identifying synergistic or additive effects with cytotoxic or targeted agents. The recommended Phase 2 dose of 0.50 mg BID, derived from PK/PD saturation data [5], provides a clinically relevant exposure benchmark for dose‑translation calculations.

Biomarker‑Driven Target Validation: Adiponectin as a Surrogate Endpoint for PPARγ Activation

Investigators seeking to confirm on‑target PPARγ engagement in vivo can utilize efatutazone's well‑characterized adiponectin dose‑response relationship [5]. The compound's ability to saturate adiponectin elevation at 0.50 mg BID allows researchers to establish target engagement thresholds and correlate pharmacodynamic responses with anti‑tumor efficacy, a translational advantage not reliably achievable with weaker PPARγ agonists such as troglitazone (EC50 = 631 nM) .

PPARγ‑Dependent Differentiation Therapy Research in Anaplastic and Refractory Solid Tumors

Efatutazone dihydrochloride monohydrate is uniquely suited for programs exploring PPARγ‑mediated differentiation therapy, especially in anaplastic thyroid cancer where objective partial responses were documented in early‑phase clinical trials [3]. The demonstration that anti‑proliferative effects are absent in PPARγ‑null RIE cells [6] provides strong evidence for on‑mechanism activity, reducing the risk of off‑target‑driven false positives in phenotypic screening campaigns.

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